alpha-Pinene oxide
Overview
Description
Alpha-pinene oxide is a compound derived from alpha-pinene, which is a common monoterpenoid found in the oils of several aromatic plants and coniferous trees. Alpha-pinene itself is known for its growth-inhibitory activity and its potential to cause oxidative stress in plant tissues . It is also a precursor to a variety of compounds that are valuable to the fine-chemical industry, such as verbenol, verbenone, and alpha-pinene oxide . Alpha-pinene oxide is a reactive metabolite of alpha-pinene in rodents and has been the subject of toxicokinetic and toxicology studies .
Synthesis Analysis
Alpha-pinene can be transformed into alpha-pinene oxide through various reactions. Bacterial metabolism has been shown to convert alpha-pinene into alpha-pinene oxide using strains like Nocardia sp. strain P18.3 . The oxidation of alpha-pinene with molecular oxygen, especially at high oxygen pressure, also yields alpha-pinene oxide among other products . Additionally, the autoxidation of alpha-pinene is a radical process that can occur under atmospheric pressure, leading to the formation of alpha-pinene oxide .
Molecular Structure Analysis
The molecular structure of alpha-pinene oxide is characterized by the presence of an epoxide group, which is a three-membered cyclic ether. This epoxide group is a key feature that allows the molecule to undergo various chemical reactions. The structure of alpha-pinene oxide has been studied in detail through the purification and characterization of enzymes like alpha-pinene oxide lyase from Nocardia sp. strain P18.3, which cleaves the epoxide to form other compounds .
Chemical Reactions Analysis
Alpha-pinene oxide is involved in several chemical reactions. It is a substrate for enzymes such as alpha-pinene oxide lyase, which cleaves the epoxide ring to form cis-2-methyl-5-isopropylhexa-2,5-dienal . The reaction mechanism proposed for this enzyme involves a concerted reaction that cleaves both rings of the bicyclic structure of alpha-pinene oxide . In the atmosphere, alpha-pinene can react with chlorine atoms to form highly oxygenated organic molecules (HOMs), which contribute to secondary organic aerosol (SOA) formation .
Physical and Chemical Properties Analysis
Alpha-pinene oxide's physical and chemical properties are influenced by its functional groups and molecular structure. It is a reactive intermediate that can be quantified in biological samples such as rodent blood and mammary gland tissue . The stability of alpha-pinene oxide in various conditions, such as frozen storage, has been demonstrated, which is important for toxicological studies . The compound's reactivity also plays a role in atmospheric chemistry, where it can participate in the formation of aerosols .
Scientific Research Applications
Analytical Method Development
- Alpha-pinene oxide is a metabolite of alpha-pinene in rodents, and research has focused on developing and validating analytical methods for its quantitation in rodent blood and mammary glands. These methods support studies investigating the toxicity and toxicokinetic behavior of alpha-pinene (R. Fernando et al., 2021).
Bacterial Metabolism
- Alpha-pinene oxide plays a role in the bacterial degradation of alpha-pinene. It is metabolized by bacteria like Nocardia sp. and Pseudomonas strains. Research in this area includes studying the enzymes involved in the breakdown of alpha-pinene oxide, such as alpha-pinene oxide lyase (E. Griffiths et al., 1987).
Anti-Inflammatory Activity
- Studies have indicated that alpha-pinene exhibits anti-inflammatory activity. It acts through the suppression of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway in mouse peritoneal macrophages (Dae‐Seung Kim et al., 2015).
Allelopathic Effects
- Alpha-pinene has been studied for its allelopathic effects, particularly its growth-inhibitory activity on plant roots. It causes oxidative stress in root tissues, as indicated by increased lipid peroxidation and antioxidant enzyme levels (H. Singh et al., 2006).
Protective Effects in Cells
- Alpha-pinene has been shown to have protective effects against cytotoxicity caused by aspirin in IEC-6 cells, suggesting its potential as a protective agent against certain types of cell damage (H. Bouzenna et al., 2017).
Catalytic Applications
- The compound has been used in studies involving catalytic applications, such as the selective preparation of compounds like trans-carveol, which are valuable in various industries including fragrances, food flavoring, and pharmaceuticals (M. Štekrová et al., 2015).
Metabolic Studies
- Alpha-pinene oxide's conversion in rat liver and insect microsomal fractions has been researched, providing insights into the metabolic pathways of this compound in different organisms (Robert A. White et al., 1979).
Molecular Recognition and Oxidation
- Research on molecular recognition in alpha-pinene oxidation by cytochrome P450cam has been conducted, exploring the potential for enzymatic oxidation of alpha-pinene into valuable derivatives (S. Bell et al., 2002).
Safety And Hazards
Future Directions
The sustainable utilization of waste biomass-derived α-pinene is beneficial, as it decreases waste and maintains CO2 neutrality . The oxidation of α-pinene generates many valuable products, such as α-pinene oxide, verbenol, and verbenone, which are important intermediates in many processes and have many applications .
properties
IUPAC Name |
2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFUSWIGRKFAHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C3(C(C2)O3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051781 | |
Record name | alpha-Pinene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alpha-Pinene-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
alpha-Pinene oxide | |
CAS RN |
1686-14-2, 74525-43-2 | |
Record name | α-Pinene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1686-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pinene oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Pinene-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074525432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Epoxypinane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Epoxypinane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxatricyclo[4.1.1.02,4]octane, 2,7,7-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Pinene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Alpha-Pinene-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003667 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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